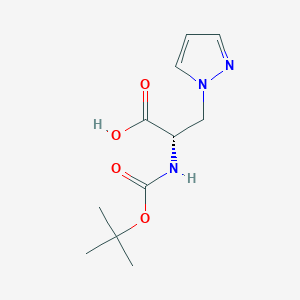

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS: 21012-18-0) is a chiral, Boc-protected α-amino acid derivative featuring a pyrazole moiety at the β-position. Its molecular formula is C₁₁H₁₇N₃O₄, with a molecular weight of 255.27 g/mol. The compound is typically stored under dry conditions at 2–8°C to ensure stability .

- A tert-butoxycarbonyl (Boc) group protecting the α-amino functionality.

- A pyrazole ring attached via a methylene bridge to the α-carbon.

- A carboxylic acid group, contributing to its solubility in polar solvents.

The compound is primarily utilized in pharmaceutical and biochemical research as a building block for peptide synthesis or as a precursor for heterocyclic drug candidates. Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating proper handling precautions .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQESMEFISORC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN1C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437586 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21012-18-0 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(1H-pyrazol-1-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21012-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid, with CAS number 21012-18-0, is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 255.27 g/mol

- CAS Number : 21012-18-0

- MDL Number : MFCD07369855

- Purity : Specification not detailed; cold-chain transportation recommended.

Structural Characteristics

The compound features a pyrazole ring, which is known for its diverse biological activities. The tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the molecule, making it suitable for various biological assays.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds effectively inhibit BRAF(V600E), a mutation commonly associated with melanoma. The structural modifications in these compounds can lead to enhanced binding affinity and selectivity towards cancer cells .

Case Study: Pyrazole Derivatives in Cancer Treatment

A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231. The results demonstrated that compounds with halogen substitutions showed markedly higher cytotoxicity, particularly when combined with established chemotherapeutics like doxorubicin .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives have also been noted for their anti-inflammatory and antibacterial properties. The ability of these compounds to inhibit pro-inflammatory cytokines and bacterial growth has been documented in several studies.

The anti-inflammatory effects are primarily attributed to the inhibition of nitric oxide (NO) production and the modulation of cytokine release. For example, certain pyrazole derivatives have been shown to reduce lipopolysaccharide (LPS)-induced TNF-alpha production in macrophages .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the pyrazole ring can significantly influence the compound's efficacy against various targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and analogous derivatives:

Key Observations :

Heterocycle Influence: The pyrazole moiety in the target compound offers distinct electronic and steric properties compared to triazole derivatives (e.g., compound in ). Triazoles, however, may provide greater metabolic stability in drug design . The 4-nitrophenyl-substituted pyrazole derivative () demonstrates how electron-withdrawing groups can modulate reactivity and biological activity, though its synthesis involves more complex regioselective steps (e.g., aza-Michael reactions).

Stereochemical Considerations :

- The target compound’s S-configuration is critical for chiral recognition in peptide synthesis, contrasting with racemic mixtures in triazole derivatives (). Enantiopure compounds like the iodophenyl analog () are often prioritized in drug development to optimize target binding .

The iodophenyl analog () employs palladium-catalyzed coupling, reflecting tailored methods for halogenated intermediates .

Functional Group Impact :

- The Boc group in all compounds ensures amine protection during solid-phase peptide synthesis. However, the presence of bulky substituents (e.g., trityl in ) or silyl ethers (e.g., TBDMS in ) introduces variability in solubility and purification requirements .

Biological Relevance: While the target compound lacks reported biological data, structurally related pyrazole- and triazole-containing amino acids are explored for antimicrobial, anticancer, and enzyme inhibitory activities. For example, the iodophenyl derivative () is a precursor to kinase inhibitors, highlighting the role of halogen atoms in enhancing lipophilicity and target affinity .

Research Findings and Data

Physicochemical Properties :

Preparation Methods

Preparation Methods of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrazol-1-yl)propanoic acid

General Synthetic Strategy

The synthesis typically starts from an enantiomerically pure amino acid or amino alcohol precursor, which is then functionalized to introduce the pyrazolyl moiety and protected with the Boc group to safeguard the amino functionality. The key steps involve:

- Protection of the amino group with a Boc group.

- Introduction of the pyrazolyl substituent at the 3-position of the propanoic acid.

- Maintenance of stereochemical integrity throughout the synthesis.

Detailed Synthetic Routes

Starting Material and Boc Protection

The starting point is often an enantiomerically pure amino acid or amino alcohol, such as (S)-alanine or a related derivative. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial to prevent side reactions during subsequent functionalization.

- Reaction conditions typically involve dissolving the amino acid in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

- Boc2O is added dropwise at low temperature (0–5 °C), and the reaction mixture is stirred for several hours at room temperature to ensure complete protection.

- The product is isolated by standard aqueous workup and purification, often by recrystallization or chromatography.

Introduction of the Pyrazolyl Group

The pyrazolyl substituent can be introduced via nucleophilic substitution or coupling reactions using pyrazole derivatives. One approach involves:

- Using pyrazole or substituted pyrazoles as nucleophiles.

- Activation of the 3-position of the propanoic acid backbone, for example, via halogenation or conversion to a suitable leaving group.

- Nucleophilic substitution with pyrazole under controlled conditions to install the pyrazolyl group.

An alternative method involves the synthesis of pyrazolyl-substituted amino acids through multi-step sequences starting from pyrazole-containing aldehydes or ketones, followed by condensation with amino acid derivatives.

Esterification and Deprotection Steps

In some synthetic routes, the carboxylic acid is temporarily protected as an ester (e.g., ethyl or tert-butyl ester) to facilitate reactions on the amino and pyrazolyl groups. After functionalization, the ester is hydrolyzed under acidic or basic conditions to regenerate the free acid.

Selective removal of protecting groups is carefully managed to avoid decomposition or racemization. For example, the Boc group is typically removed under mild acidic conditions such as treatment with trifluoroacetic acid (TFA) or methanesulfonic acid in appropriate solvents.

Representative Synthesis Example

A representative synthesis from the literature involves the following steps:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | (S)-Alanine + di-tert-butyl dicarbonate, triethylamine, THF, 0–5 °C to RT, 18 h | Formation of Boc-protected (S)-alanine |

| 2 | Activation of 3-position (e.g., halogenation) | Formation of 3-halo intermediate |

| 3 | Reaction with pyrazole in polar solvent (e.g., acetonitrile) | Nucleophilic substitution to install pyrazolyl group |

| 4 | Hydrolysis of ester protecting group (if present) | Regeneration of free carboxylic acid |

| 5 | Purification by crystallization or chromatography | Isolation of this compound |

Radiolabeled Analogues Preparation Insights

Research on radiolabeled analogues of similar amino acid derivatives provides insights into effective protection and functionalization strategies. For example, the use of Boc protection combined with cyclic sulfamidate intermediates has been reported to facilitate selective substitution and maintain stereochemical purity during complex transformations.

Challenges and Solutions

- Nucleophilicity of Boc-protected amino groups : Boc protection reduces nucleophilicity, which can hinder cyclization or substitution steps. This is overcome by using polar solvents like acetonitrile to facilitate reactions.

- Selective deprotection : Removing Boc without affecting other sensitive groups requires mild acidic conditions such as methanesulfonic acid in tert-butyl acetate/dichloromethane mixtures.

- Avoidance of racemization : Maintaining stereochemical integrity is achieved by avoiding harsh conditions and using enantiomerically pure starting materials.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Starting Material | (S)-Alanine or related amino acid | Enantiomerically pure preferred |

| Amino Protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine | Reaction at 0–5 °C to room temperature |

| Solvent for Boc Protection | THF, DCM | Anhydrous conditions recommended |

| Pyrazolyl Introduction Method | Nucleophilic substitution on 3-halo intermediate | Polar solvents (acetonitrile) facilitate reaction |

| Ester Protection (optional) | tert-Butyl or ethyl esters | Protects carboxyl during substitution |

| Deprotection Conditions | Methanesulfonic acid in tert-butyl acetate/DCM or TFA | Mild acidic conditions to avoid side reactions |

| Purification | Recrystallization, chromatography | Ensures high purity and stereochemical integrity |

| Yield Range | Generally moderate to good (50–85%) | Depends on reaction optimization |

Q & A

Q. Optimization Factors :

- Temperature : Lower temperatures (0–5°C) improve regioselectivity during pyrazole coupling .

- Solvent : Polar aprotic solvents enhance reaction rates but may require subsequent purification via HPLC or column chromatography to remove by-products .

What advanced purification techniques are recommended for isolating high-purity samples of this compound?

Q. Basic

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >95% purity, especially for removing unreacted intermediates .

- Flash Chromatography : Silica-based columns with ethyl acetate/hexane mixtures are effective for gram-scale purification .

- Recrystallization : Methanol/water systems optimize crystal formation for X-ray diffraction studies .

How can researchers characterize the stereochemical purity and structural integrity of this compound?

Q. Basic

- Chiral HPLC : Resolves enantiomeric impurities using chiral stationary phases (e.g., Chiralpak AD-H) .

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyrazole C–H protons at δ 7.2–8.5 ppm) and Boc group integrity (tert-butyl signals at δ 1.4 ppm) .

- FT-IR : Identifies key functional groups (e.g., Boc C=O stretch at ~1680 cm, carboxylic acid O–H at ~2500–3300 cm) .

What challenges arise in optimizing the aza-Michael reaction for pyrazole coupling, and how are they addressed?

Q. Advanced

- Regioselectivity : The pyrazole’s 1H- vs. 3H- tautomers can lead to undesired regioisomers. Using bulky bases (e.g., DBU) and low temperatures (0°C) favors the 1H-pyrazol-1-yl product .

- Catalyst Interference : Residual catalysts (e.g., Pd in coupling reactions) may require chelating agents (e.g., EDTA) during purification .

- Side Reactions : Competing nucleophilic attacks on the Boc group are mitigated by stepwise protection-deprotection strategies .

How is this compound utilized as a building block in peptide-based drug design?

Q. Advanced

- Peptide Backbone Modification : The pyrazole moiety introduces conformational rigidity, enhancing target binding in kinase inhibitors. For example, it serves as a proline analog in β-turn stabilization .

- Protection Strategy Compatibility : The Boc group is stable under Fmoc-based solid-phase peptide synthesis (SPPS) conditions, enabling sequential coupling with other amino acids .

- Biological Activity : Derivatives show promise in anticancer agents (e.g., inhibitors of protein-protein interactions) by mimicking natural amino acids while resisting proteolytic degradation .

What computational methods aid in predicting the reactivity of this compound in novel synthetic routes?

Q. Advanced

- Density Functional Theory (DFT) : Models transition states for aza-Michael additions to predict regioselectivity and activation energies .

- Molecular Dynamics (MD) : Simulates solvation effects on reaction pathways, guiding solvent selection (e.g., THF vs. DMF) .

- Docking Studies : Evaluates steric and electronic compatibility of the compound with enzymatic active sites in drug design .

How do pH and temperature affect the stability of the Boc group in this compound during storage?

Q. Advanced

- pH Sensitivity : The Boc group is stable at pH 3–7 but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 9) conditions. Buffered solutions (pH 6–7) are recommended for long-term storage .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~150°C, necessitating storage below 25°C in inert atmospheres .

What analytical discrepancies have been reported in characterizing this compound, and how are they resolved?

Q. Advanced

- Spectral Overlaps : H NMR signals of pyrazole and tert-butyl protons may overlap. Using deuterated DMSO as a solvent shifts these signals for clearer resolution .

- Mass Spectrometry Artifacts : Sodium adducts ([M+Na]) in ESI-MS can be suppressed by adding ammonium formate to the mobile phase .

- X-ray Crystallography Challenges : Poor crystal formation in polar solvents is addressed by vapor diffusion with non-polar antisolvents (e.g., hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.